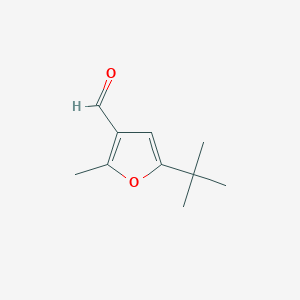
5-Tert-butyl-2-methylfuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-2-methylfuran-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a furan derivative, characterized by the presence of a tert-butyl group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 3-position of the furan ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
The synthesis of 5-Tert-butyl-2-methylfuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl group at the 5-position . The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group at the 3-position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.
化学反応の分析
5-Tert-butyl-2-methylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives .
科学的研究の応用
5-Tert-butyl-2-methylfuran-3-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 5-Tert-butyl-2-methylfuran-3-carbaldehyde involves its reactivity towards various chemical reagents and biological systems. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals . These reactions are facilitated by the electron-donating effects of the tert-butyl and methyl groups, which enhance the nucleophilicity of the furan ring .
類似化合物との比較
5-Tert-butyl-2-methylfuran-3-carbaldehyde can be compared with other furan derivatives, such as:
2-Methylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and physical properties.
5-Tert-butylfuran-3-carbaldehyde: Lacks the methyl group, which affects its chemical behavior and applications.
2,5-Dimethylfuran-3-carbaldehyde: Contains two methyl groups instead of a tert-butyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in the combination of the tert-butyl and methyl groups, which confer distinct steric and electronic properties that influence its reactivity and applications .
特性
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCBSIMAOCECDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
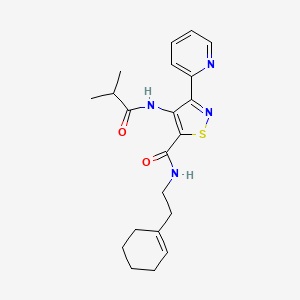
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
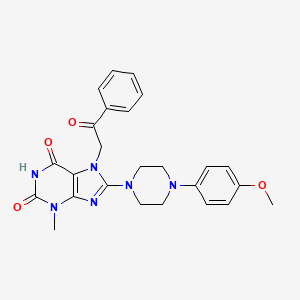
![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
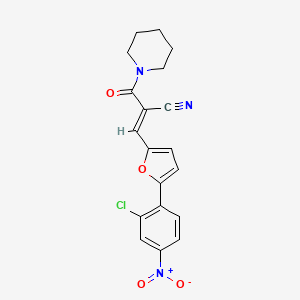
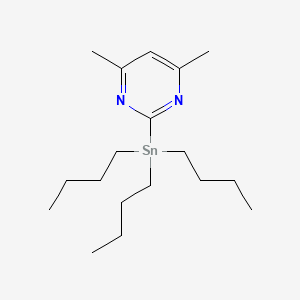
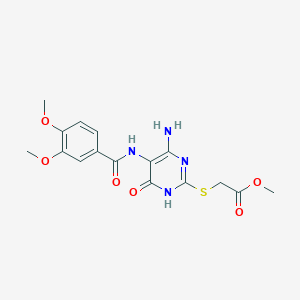
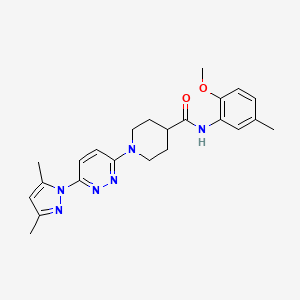
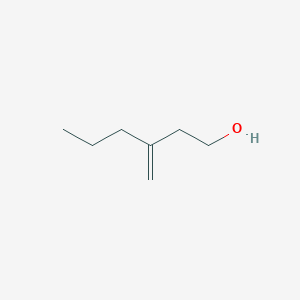
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
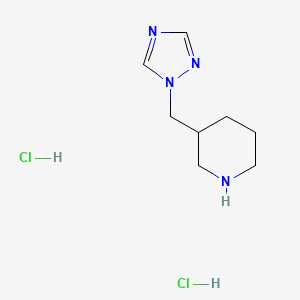
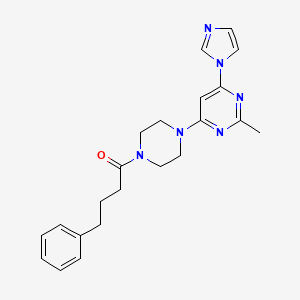
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
